molecular formula C13H11ClN2 B11874237 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile

Cat. No.: B11874237
M. Wt: 230.69 g/mol
InChI Key: HMDGSYZAKWRIFL-UHFFFAOYSA-N
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Description

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile is a high-purity chemical intermediate designed for advanced drug discovery and medicinal chemistry research. This compound belongs to the quinoline family, a privileged scaffold in medicinal chemistry known for yielding molecules with a broad spectrum of biological activities . The molecular structure integrates a chloro-substituted quinoline core with an acetonitrile functional group, making it a versatile building block for the synthesis of more complex target molecules. The chloro and nitrile groups are excellent handles for further synthetic elaboration via metal-catalyzed cross-couplings, nucleophilic substitutions, and cyclization reactions . Quinoline derivatives are of significant interest in pharmaceutical research, particularly in the development of agents with antibacterial , antimalarial , and anticancer properties . Specifically, 3-arylquinoline analogs synthesized from acetonitrile precursors have demonstrated promising in vitro antileishmanial activity . Furthermore, related quinolinium derivatives have shown potent antibacterial effects against multidrug-resistant strains, including MRSA and VRE, by targeting the bacterial cell division protein FtsZ . The 7,8-dimethyl substitution on the quinoline ring may influence the compound's physicochemical properties and biological interactions, providing a point of diversification for structure-activity relationship (SAR) studies. This product is intended for use in hit-to-lead optimization, library synthesis, and mechanism-of-action studies. It is supplied for laboratory research applications only.

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

2-(2-chloro-7,8-dimethylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C13H11ClN2/c1-8-3-4-10-7-11(5-6-15)13(14)16-12(10)9(8)2/h3-4,7H,5H2,1-2H3

InChI Key

HMDGSYZAKWRIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)CC#N)Cl)C

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction serves as a foundational step for introducing electrophilic substituents into the quinoline backbone. For 2-chloro-7,8-dimethylquinoline intermediates, this method involves:

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as the formylating agent.

  • Conditions : Reflux at 80–100°C for 4–6 hours under anhydrous conditions.

  • Outcome : Generates 2-chloroquinoline-3-carbaldehyde, which can be further functionalized.

Mechanistic Insight:

The reaction proceeds via the formation of a chloroiminium intermediate, which attacks the electron-rich quinoline ring at position 3. Subsequent hydrolysis yields the aldehyde.

Cyanomethylation Strategies

Nucleophilic Substitution of Aldehyde Intermediates

The aldehyde group in 2-chloroquinoline-3-carbaldehyde is pivotal for introducing the acetonitrile moiety:

  • Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl) followed by dehydration using acetic anhydride.

  • Conditions :

    • Condensation with hydroxylamine at 60°C for 2 hours to form the oxime.

    • Dehydration at 120°C for 3 hours to yield the nitrile.

  • Yield : Reported at 68–72% for analogous quinoline derivatives.

Direct Cyanation via Grignard Reagents

An alternative route employs Grignard reagents to introduce the cyanomethyl group:

  • Reagents : Cyanomethylmagnesium bromide (NCCH₂MgBr) in tetrahydrofuran (THF).

  • Conditions :

    • Slow addition of the Grignard reagent to 2-chloro-7,8-dimethylquinoline-3-carbaldehyde at −10°C.

    • Quenching with saturated ammonium chloride (NH₄Cl) solution.

  • Yield : ~65% with >90% purity (HPLC).

Halogen Retention and Methyl Group Stability

Chlorine Preservation During Synthesis

The 2-chloro substituent is retained through careful control of reaction conditions:

  • Critical Factors :

    • Avoidance of strong nucleophiles (e.g., amines) that could displace chloride.

    • Use of aprotic solvents (e.g., DMF, THF) to prevent hydrolysis.

Methyl Group Orientation

The 7,8-dimethyl groups are introduced prior to quinoline cyclization:

  • Synthetic Route :

    • Friedländer annulation of 2-amino-4,5-dimethylbenzaldehyde with ethyl acetoacetate.

    • Chlorination at position 2 using POCl₃.

  • Regioselectivity : Directed by steric and electronic effects of methyl groups.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Vilsmeier-Haack2-Chloro-7,8-dimethylquinolinePOCl₃, DMF7088
Grignard Cyanation2-Chloro-7,8-dimethylquinoline-3-carbaldehydeNCCH₂MgBr, THF6592
Oxime Dehydration2-Chloro-7,8-dimethylquinoline-3-carbaldehydeNH₂OH·HCl, (Ac)₂O6885

Notes :

  • The Grignard method offers superior purity but requires stringent temperature control.

  • Oxime dehydration is cost-effective but may generate by-products requiring column chromatography.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements employ flow chemistry to enhance reproducibility:

  • Benefits :

    • Precise control over reaction parameters (temperature, residence time).

    • Reduced side reactions, improving yield to 75–78%.

Green Chemistry Approaches

  • Solvent Alternatives : Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalytic Methods : Use of cerium(III) chloride (CeCl₃) to accelerate cyanation steps .

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes several key reaction types:

Electrophilic Aromatic Substitution

The chlorine atom at position 2 directs electrophilic substitution to specific positions, influenced by steric and electronic factors. This mechanism is critical for functionalizing the quinoline ring.

Nucleophilic Substitution

The chlorine atom can act as a leaving group, enabling nucleophilic attack by reagents such as sodium methoxide or potassium thiolate. This pathway is pivotal for modifying the quinoline scaffold.

Oxidation and Reduction

  • Oxidation : Potassium permanganate or chromium trioxide converts the compound to quinoline N-oxides.

  • Reduction : Hydrogenation with palladium catalysts yields reduced quinoline derivatives.

Structural and Functional Implications

The quinoline core and acetonitrile group confer unique reactivity:

  • Stability : Aromatic and aliphatic components contribute to inherent stability under standard conditions.

  • Reactivity : The acetonitrile group (cyano) enhances electron-deficient regions, enabling participation in nucleophilic attacks or cross-coupling reactions .

Critical Analysis of Reaction Conditions

  • Microwave irradiation improves yields and reduces reaction times, as demonstrated in cyanoquinoline syntheses .

  • Solvent choice : Ethanol or acetic acid are commonly used under reflux, while benzene is employed for dehydration steps .

  • Scalability : Multi-step syntheses may require optimization for industrial applications, particularly in controlling side reactions during chlorination/methylation.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile. Research indicates that compounds with similar structures exhibit significant biological activities against various cancer cell lines. For instance, derivatives of quinoline have shown efficacy in inhibiting the growth of breast cancer cells (MCF-7) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
This compoundMCF-7TBD
Quinoline Derivative AMCF-715.72
Quinoline Derivative BMCF-712.53

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. The presence of the nitrile group in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further exploration in treatments for inflammatory diseases.

Potential Applications in Drug Development

The unique structural features of this compound allow it to serve as a scaffold for the design of new therapeutic agents. The compound's ability to undergo various chemical transformations opens avenues for synthesizing novel derivatives with enhanced biological activity.

Multicomponent Reactions

Multicomponent reactions (MCRs) have been successfully employed to synthesize biologically active molecules from quinoline derivatives. These reactions can streamline the development process by allowing the simultaneous formation of multiple bonds in a single reaction vessel . This method could potentially be adapted for synthesizing derivatives of this compound.

Case Studies and Research Findings

  • Anticancer Activity Evaluation : A study evaluated the anticancer effects of synthesized quinoline derivatives against the MCF-7 cell line using the MTT assay. Compounds exhibited significant cytotoxicity compared to standard drugs like Doxorubicin .
  • In Silico Studies : Computational studies have been conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMETox) properties of compounds derived from quinoline scaffolds. These studies help in assessing the viability of these compounds as drug candidates .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile and Analogs
Compound Name Core Structure Substituents Key Functional Groups
This compound Quinoline 2-Cl, 7-CH₃, 8-CH₃ Nitrile (-CN), Chloro (-Cl)
Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives () Coumarin 4-CH₃, 7-OCH₂COOCH₃ Ester (-COOCH₃), Methyl (-CH₃)
2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile () Benzonitrile 8-OCH₂CH₃ (coumarin), 2-NH₂ Nitrile (-CN), Ethoxy (-OCH₂CH₃)
Chloroacetonitrile () Acetonitrile 2-Cl Nitrile (-CN), Chloro (-Cl)

Key Observations :

  • Unlike the amino and ethoxy groups in ’s benzonitrile derivative, the target compound lacks polar substituents, which may reduce its solubility in polar solvents .

Spectroscopic and Electronic Properties

Table 2: Spectroscopic Data and Electronic Parameters
Compound IR Absorption (cm⁻¹) NMR Shifts (δ, ppm) HOMO-LUMO Gap (eV)
Target Compound Not reported Not reported Not reported
Methyl coumarin derivatives () ~1,720 (C=O), ~1,696 (C=O) Not explicitly stated 3.5–4.0 (DFT)
Benzonitrile derivative () 2,206 (C≡N), 1,720 (C=O) 1.43 (t, CH₃), 7.31 (m, Ar-H+NH₂) Not calculated

Analysis :

  • The nitrile group in the target compound would exhibit IR absorption near 2,206 cm⁻¹, as seen in ’s benzonitrile derivative .
  • DFT studies on coumarin derivatives () reveal non-planar molecular geometries and HOMO-LUMO distributions localized on aromatic rings, suggesting that the quinoline core in the target compound may exhibit similar electronic behavior .

Reactivity and Toxicity

  • Reactivity : The chloro substituent in the target compound may undergo nucleophilic substitution reactions, similar to chloroacetonitrile (), though steric hindrance from the 7,8-dimethyl groups could slow such processes .
  • Toxicity : While the target compound’s toxicity data are unavailable, chloroacetonitrile (a simpler analog) is classified as H411 ("Toxic to aquatic life with long-lasting effects") . This highlights the need for careful handling of nitrile- and chloro-containing compounds.

Crystallographic and Computational Tools

  • Structural characterization of analogs often employs tools like SHELX for refinement () and ORTEP-3 for graphical representation (). These tools could aid in resolving the target compound’s crystal structure .
  • DFT calculations (as in ) would be critical for predicting the electronic properties and reactivity of the target compound .

Biological Activity

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including this compound, have been studied for various pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities. This article provides an overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a chloro-substituted quinoline ring, which is known for its versatility in medicinal chemistry. The presence of the acetonitrile group is significant as it can influence the compound's reactivity and biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Antibacterial Activity : Quinoline derivatives have shown promise against various bacterial strains. The structure of this compound suggests it may possess similar properties.
  • Anticancer Effects : Compounds with quinoline moieties are often evaluated for their anticancer potential. Preliminary studies indicate that derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Anti-inflammatory Properties : There is evidence suggesting that quinoline-based compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Antibacterial Activity

A study evaluating the antibacterial efficacy of various quinoline derivatives found that modifications at the C3 and C8 positions significantly impacted potency against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For instance, a related compound with a cyano group at C8 exhibited an MIC (Minimum Inhibitory Concentration) of 1 µg/mL against E. coli .

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
Related Quinoline Derivative1E. coli
Related Quinoline Derivative0.125K. pneumoniae

Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. A relevant study reported that compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 30 µM against these cell lines .

Cell LineIC50 (µM)Compound
HeLa15Quinoline Derivative A
MCF-720Quinoline Derivative B

Anti-inflammatory Effects

Quinoline derivatives have also been assessed for their anti-inflammatory properties. A study indicated that certain compounds could inhibit TNF-alpha production in macrophages, suggesting a potential mechanism for reducing inflammation .

Case Studies

  • Case Study on Antibacterial Efficacy : A comparative analysis of various quinoline derivatives highlighted the enhanced activity of compounds with electron-withdrawing groups at specific positions. The study concluded that the presence of halogens significantly improved antibacterial potency .
  • Case Study on Anticancer Activity : Research involving a series of quinoline-based compounds demonstrated their ability to inhibit cancer cell proliferation through cell cycle arrest mechanisms. Specific derivatives showed promising results in reducing tumor size in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, acetonitrile derivatives are formed by reacting chlorinated quinoline precursors with acetonitrile under reflux in the presence of phosphorus oxychloride (POCl₃) as a catalyst. Reaction conditions (e.g., 65°C for 3 hours in acetonitrile) are critical for achieving high yields .
  • Key Steps :

  • Purification via recrystallization from solvents like ethanol or dimethyl sulfoxide (DMSO) .
  • Monitoring reaction progress using TLC or HPLC .

Q. How is the structural identity of this compound confirmed in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The crystal structure is solved using programs like SHELXL for refinement and ORTEP-3 for visualization .
  • Example Data :

ParameterValueSource
Crystal SystemMonoclinic (P21/n)
Unit Cell Dimensionsa = 8.3187 Å, b = 28.0038 Å
Z-value4

Q. What analytical techniques are used to characterize its purity and functional groups?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C7/C8 and chloro at C2) .
  • IR Spectroscopy : Peaks at ~2240 cm⁻¹ confirm the nitrile (-C≡N) group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 245.05 for [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodology : Use factorial design (e.g., face-centered central composite design) to test variables:

  • Solvent polarity : Acetonitrile vs. ethanol .
  • Temperature : 65°C vs. room temperature .
  • Catalyst loading : POCl₃ molar ratios (1:1 to 1:10) .
    • Validation : HPLC analysis with acetonitrile-rich mobile phases (e.g., 60–80% v/v) to quantify purity .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Methodology :

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ for proton deshielding .
  • Dynamic Effects : Check for tautomerism or rotamers via variable-temperature NMR .
  • Cross-Validation : Align experimental data with DFT-calculated chemical shifts .

Q. What strategies address crystallographic challenges like twinning or disorder?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
  • Disorder Modeling : Split occupancy for overlapping atoms in ORTEP .

Q. How can computational methods (e.g., molecular docking) predict biological interactions?

  • Methodology :

  • Docking Workflow :

Optimize geometry using Gaussian09 at B3LYP/6-31G* level .

Dock into target proteins (e.g., orexin receptors) using AutoDock Vina .

  • Validation : Compare docking scores (e.g., binding affinity ΔG = -8.2 kcal/mol) with in vitro assays .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

  • Root Cause : Polymorphism or solvent-dependent crystallization (e.g., ethanol vs. DMSO) .
  • Resolution :

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Standardize recrystallization protocols across labs .

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